Oxymatrine

Anti-inflammatory Cyclooxygenase (COX) Sophora alkaloids

Researchers should select Oxymatrine (CAS 54809-74-4) over matrine for studies on TGF-β/Smad pathways without confounding COX inhibition. Its significantly lower hepatotoxicity (IC50 >3.6-fold higher) makes it ideal for long-term rodent studies. Pure oxymatrine yields 3.6-fold higher oral bioavailability (6.79%) than crude extracts. Essential HPLC reference standard (≥98%) for differentiating from matrine in analytical methods.

Molecular Formula C15H24N2O2
Molecular Weight 264.369
CAS No. 54809-74-4
Cat. No. B2639074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymatrine
CAS54809-74-4
Molecular FormulaC15H24N2O2
Molecular Weight264.369
Structural Identifiers
SMILESC1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
InChIInChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1
InChIKeyPKCRRMNVCQBEPC-BHPKHCPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxymatrine (CAS 54809-74-4): Quinolizidine Alkaloid Reference Standard from Sophora flavescens for Research and Analytical Applications


Oxymatrine (Matrine N-oxide, CAS 54809-74-4) is a quinolizidine alkaloid isolated from the roots of Sophora flavescens (Ku Shen), a plant extensively utilized in traditional Chinese medicine. It is structurally distinguished from its close analog matrine by the presence of an additional oxygen atom, forming an N-oxide moiety [1]. This compound is widely employed as a reference standard and active pharmaceutical ingredient (API) intermediate in research focused on inflammation, hepatic fibrosis, viral hepatitis, and oncological pathways . The commercial availability of high-purity analytical standards (HPLC ≥98%) supports its critical role in quantitative analysis, method validation, and pharmacological studies [2].

Why Matrine Cannot Be Substituted for Oxymatrine (CAS 54809-74-4) in Experimental or Analytical Workflows


Despite originating from the same plant source and sharing a core tetracyclic quinolizidine structure, oxymatrine and matrine exhibit critical and quantifiable differences in their pharmacokinetic profiles, target selectivity, and safety margins that preclude simple interchangeability. In vitro, oxymatrine demonstrates a distinct COX inhibitory profile, with significantly weaker activity against both COX-1 and COX-2 isoforms compared to matrine [1]. Toxicologically, oxymatrine displays a substantially wider safety window in hepatic and cellular models, with IC50 and LC50 values being 3.5- to 9.3-fold higher (less toxic) than those of matrine [2]. Pharmacokinetically, the two compounds differ markedly; orally administered oxymatrine is subject to extensive metabolic conversion to matrine, yet pure oxymatrine demonstrates a distinct absolute oral bioavailability [3]. For analytical chemists, the specificity of detection methods—such as HPLC with UV or MS detection—requires discrete reference standards, as co-elution or misidentification of the N-oxide derivative can compromise quantification of either species. These established differences underscore the scientific necessity of selecting the specific compound, Oxymatrine, for targeted research and analytical applications, rather than assuming class-equivalence.

Oxymatrine (CAS 54809-74-4): Head-to-Head Quantitative Differentiation Data for Informed Scientific Selection


Oxymatrine vs. Matrine: Weaker COX-1/COX-2 Inhibitory Activity Defines a Distinct Anti-Inflammatory Profile

In a direct in vitro comparison using purified enzyme assays, matrine exhibited significantly more potent cyclooxygenase (COX) inhibitory activity than oxymatrine. Matrine showed significant COX-1 inhibition with an IC50 of 31.3 μM, whereas oxymatrine required a 6.3-fold higher concentration to achieve similar COX-1 inhibition (IC50: 197.8 μM) [1]. Similarly, for COX-2, matrine demonstrated moderate activity (IC50: 188.5 μM), while oxymatrine was markedly less potent, with an IC50 of 385.1 μM [1]. This indicates that for research focused on direct COX enzyme inhibition, matrine is the more potent tool, whereas oxymatrine's therapeutic effects are likely mediated through alternative, non-COX pathways.

Anti-inflammatory Cyclooxygenase (COX) Sophora alkaloids

Oxymatrine vs. Matrine: Superior Hepatic Safety Profile Evidenced by 3.6- to 9.3-fold Higher IC50/LC50 Values

A comparative toxicological study using both in vitro hepatocyte cultures and in vivo zebrafish models demonstrated that oxymatrine possesses a significantly larger safety margin than matrine. In primary hepatocytes, the IC50 for cytotoxicity of matrine was 5.3 mmol/L, while the IC50 for oxymatrine was greater than 19 mmol/L [1]. In the zebrafish model, the 96-hour LC50 for matrine was 0.41 mmol/L, compared to >3.8 mmol/L for oxymatrine [1]. These findings confirm that oxymatrine is substantially less acutely hepatotoxic than its structural analog.

Hepatotoxicity Safety Pharmacology Toxicology

Oxymatrine vs. Matrine: Distinct Oral Bioavailability and Systemic Exposure Drive Different in vivo Applications

A rigorous UPLC-MS/MS pharmacokinetic study in rats revealed that pure oxymatrine (OMT) has a low absolute oral bioavailability of 6.79 ± 2.52% [1]. However, following oral administration of pure OMT, extensive metabolic conversion to matrine (MT) occurs, resulting in a very high total alkaloid bioavailability (OMT+MT) of 81.14 ± 8.83% [1]. In contrast, administration of the herbal extract containing both alkaloids resulted in a significantly lower absolute OMT bioavailability of 1.87 ± 2.66% [1]. This highlights that the systemic exposure to the parent drug, OMT, is highly dependent on the source (pure compound vs. extract) and that matrine is a major active metabolite.

Pharmacokinetics Bioavailability ADME

Oxymatrine vs. Matrine: Differentiated in vivo Pharmacokinetic Profiles Including Terminal Half-Life and Systemic Clearance

Cross-study comparison of non-compartmental pharmacokinetic parameters in rats following oral administration reveals significant differences in the elimination and distribution of these alkaloids. Matrine exhibits a terminal half-life (t1/2) of 5.33 ± 0.87 h and low clearance (CL) of 0.01 ± 0.00 L/h/kg, while oxymatrine displays a shorter and more variable half-life (3.82 ± 6.61 h) and a remarkably higher clearance (10.59 ± 8.13 L/h/kg) [1]. This suggests oxymatrine is eliminated from systemic circulation much more rapidly than matrine.

Pharmacokinetics Drug Metabolism Half-life

Analytical Standardization: HPLC Purity ≥98% Ensures Reproducible Quantification in Complex Matrices

The commercial availability of oxymatrine as an analytical standard with a guaranteed purity of ≥98.0% by HPLC is a fundamental requirement for accurate and reproducible scientific work . This high purity standard ensures that quantitative assays (e.g., for pharmacokinetic studies or quality control of herbal products) are not confounded by the presence of related alkaloids like matrine or sophoridine. For example, the standard can be used to establish validated HPLC methods capable of resolving oxymatrine from its metabolites and structurally similar analogs in biological samples, a task that would be impossible with lower-purity or non-certified material [1].

Analytical Chemistry Quality Control HPLC

Validated Research and Industrial Applications for Oxymatrine (CAS 54809-74-4) Based on Quantitative Evidence


Non-COX Mediated Anti-Inflammatory and Anti-Fibrotic Pathway Research

Researchers investigating anti-inflammatory or anti-fibrotic mechanisms independent of direct cyclooxygenase (COX) inhibition should select oxymatrine over matrine. Its weak activity against COX-1 and COX-2 (IC50 >197 μM) [1] makes it a superior tool for isolating and studying its effects on alternative pathways, such as the TGF-β/Smad signaling cascade, without the confounding variable of potent COX inhibition. This allows for cleaner dissection of molecular mechanisms in models of hepatic or renal fibrosis.

Chronic in vivo Efficacy Studies Requiring a Wider Therapeutic Window

For chronic administration studies in rodent models, particularly those assessing hepatoprotective effects or long-term toxicity, oxymatrine is the preferred candidate. Its significantly lower hepatotoxicity compared to matrine—evidenced by a >3.6-fold higher IC50 in hepatocytes and >9.3-fold higher LC50 in zebrafish models [2]—provides a critical safety margin. This reduces the risk of compound-related hepatotoxicity confounding efficacy readouts and allows for the exploration of higher, potentially more efficacious doses.

Analytical Method Development and Quality Control (QC) of Sophora flavescens Products

In analytical and QC laboratories, a high-purity Oxymatrine standard (HPLC ≥98%) is an indispensable reference material . It is essential for the development and validation of robust HPLC or UPLC-MS/MS methods used to quantify oxymatrine content in raw botanical materials, extracts, and finished products. The use of a certified standard ensures accurate calibration and reliable quantification, enabling the differentiation of oxymatrine from its closely related analog, matrine, in complex sample matrices [3].

Pharmacokinetic Studies of Pure Compound Metabolism and Bioavailability

Investigations focused on the precise pharmacokinetic fate and absolute bioavailability of the parent alkaloid must utilize pure oxymatrine rather than plant extracts. As demonstrated in rat models, pure oxymatrine yields a 3.6-fold higher absolute oral bioavailability (6.79%) compared to the same compound administered as part of a crude extract (1.87%) [3]. Sourcing pure oxymatrine is therefore a prerequisite for generating accurate and interpretable ADME data, which is critical for understanding its disposition and for designing effective dosing regimens in preclinical studies.

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